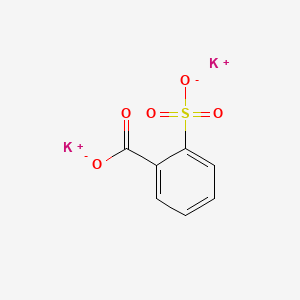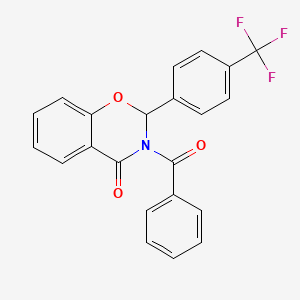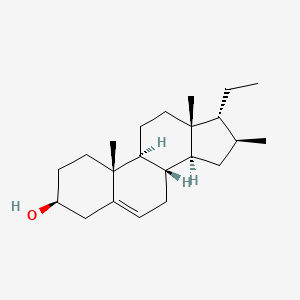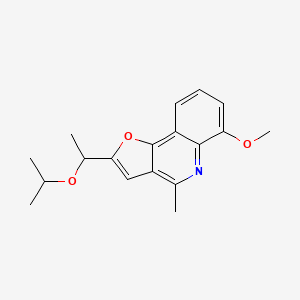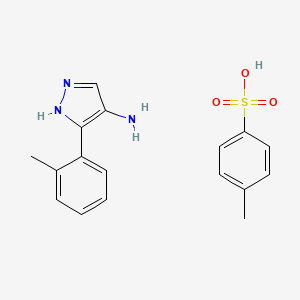
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate is a compound that belongs to the class of amino-pyrazoles. Amino-pyrazoles are known for their diverse applications in medicinal chemistry, particularly due to their potential as therapeutic agents. The compound features a pyrazole ring substituted with an amino group and an o-tolyl group, making it a valuable scaffold for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate typically involves the condensation of o-tolylhydrazine with an appropriate diketone or aldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The resulting pyrazole derivative is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Chlorine, bromine, nitric acid.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and halogenated pyrazoles. These products can further undergo additional transformations to yield a variety of functionalized pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit kinases involved in cell cycle regulation, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino-pyrazoles such as:
- 4-Amino-3-methyl-1-phenylpyrazole
- 5-Amino-3-(4-chlorophenyl)-1H-pyrazole
- 4-Amino-5-phenylpyrazole
Uniqueness
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the p-toluenesulfonate salt form increases its solubility in aqueous media, facilitating its use in various biological assays .
Eigenschaften
CAS-Nummer |
91858-02-5 |
|---|---|
Molekularformel |
C17H19N3O3S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;5-(2-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3.C7H8O3S/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6H,11H2,1H3,(H,12,13);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
AOSHDQRAXUDBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=CC=C1C2=C(C=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



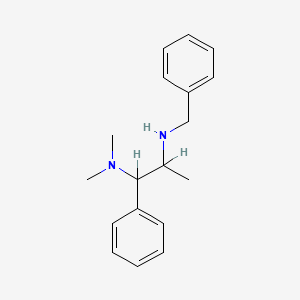


![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)

